
2-(4-(tert-butyl)phenoxy)-N'-(2-chloroacetyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(terc-butil)fenoxi)-N’-(2-cloroacetil)acetohidrazida es un compuesto orgánico sintético que ha despertado interés en diversos campos de la investigación científica. Este compuesto se caracteriza por su estructura química única, que incluye un grupo terc-butilo, un grupo fenoxi y un grupo cloroacetilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(4-(terc-butil)fenoxi)-N’-(2-cloroacetil)acetohidrazida típicamente implica múltiples pasos, comenzando desde precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación de terc-butilfenol: Este paso implica la alquilación de fenol con cloruro de terc-butilo en presencia de una base como el hidróxido de sodio.
Síntesis de ácido 4-(terc-butil)fenoxiacético: El terc-butilfenol luego se hace reaccionar con ácido cloroacético en condiciones básicas para formar ácido 4-(terc-butil)fenoxiacético.
Formación de 2-cloroacetilhidrazida: Este intermedio se sintetiza haciendo reaccionar cloruro de cloroacetilo con hidrato de hidracina.
Reacción de acoplamiento final: El ácido 4-(terc-butil)fenoxiacético se acopla con 2-cloroacetilhidrazida en condiciones ácidas para producir el producto final, 2-(4-(terc-butil)fenoxi)-N’-(2-cloroacetil)acetohidrazida.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores avanzados, entornos de reacción controlados y técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(4-(terc-butil)fenoxi)-N’-(2-cloroacetil)acetohidrazida puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El grupo cloroacetilo puede sufrir reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Aminas o tioles en presencia de una base como la trietilamina.
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de acetohidrazidas sustituidas.
Aplicaciones Científicas De Investigación
2-(4-(terc-butil)fenoxi)-N’-(2-cloroacetil)acetohidrazida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial como inhibidor o modulador enzimático.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-(4-(terc-butil)fenoxi)-N’-(2-cloroacetil)acetohidrazida implica su interacción con dianas moleculares específicas. El grupo cloroacetilo puede formar enlaces covalentes con sitios nucleofílicos en proteínas o enzimas, lo que lleva a la inhibición o modulación de su actividad. Esta interacción puede afectar diversas vías bioquímicas, contribuyendo a los efectos biológicos del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
- Carbamato de terc-butilo (4-(2-cloroacetil)fenil)
- Carbamato de terc-butilo (2-cloroacetil)
Singularidad
2-(4-(terc-butil)fenoxi)-N’-(2-cloroacetil)acetohidrazida es único debido a su combinación de grupos funcionales, que confieren reactividad distinta y posibles aplicaciones. En comparación con compuestos similares, ofrece una gama más amplia de reacciones químicas y actividades biológicas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C14H19ClN2O3 |
|---|---|
Peso molecular |
298.76 g/mol |
Nombre IUPAC |
2-(4-tert-butylphenoxy)-N'-(2-chloroacetyl)acetohydrazide |
InChI |
InChI=1S/C14H19ClN2O3/c1-14(2,3)10-4-6-11(7-5-10)20-9-13(19)17-16-12(18)8-15/h4-7H,8-9H2,1-3H3,(H,16,18)(H,17,19) |
Clave InChI |
YKZVLQRAQBCVAP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


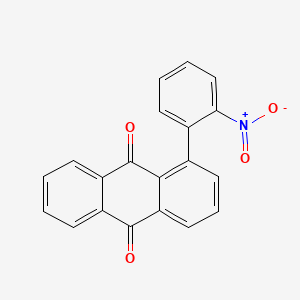
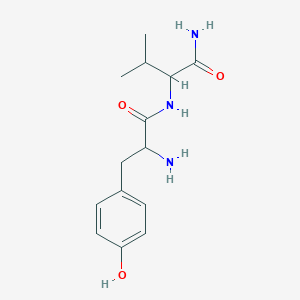
![(3R,4beta,7alpha)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-3-[4-(phenylMethoxy)phenyl]-2-azaspiro[3.5]nonan-1-one](/img/structure/B12295046.png)
![3,6a-Dimethyl-9-(2-methylbutanoyl)-9,9a-dihydrofuro[2,3-h]isochromene-6,8-dione](/img/structure/B12295052.png)
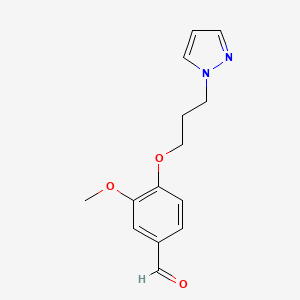
![(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL](/img/structure/B12295061.png)

![2-Butenoic acid, 2-methyl-, (3S,3aR,4S,6S,6aR,7R,9aS,9bS)-3,6-bis(acetyloxy)-2,3,3a,4,5,6,6a,7,9a,9b-decahydro-3,6,9-trimethyl-4-[(2S)-2-methyl-1-oxobutoxy]-2-oxoazuleno[4,5-b]furan-7-yl ester, (2Z)-](/img/structure/B12295085.png)
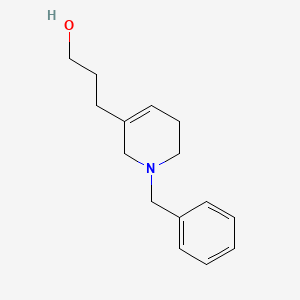
![[2-(9-bromo-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12295114.png)
![Glycine, N,N-bis[2-oxo-2-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]ethyl]-, 2,2,6,6-tetramethyl-4-piperidinyl ester](/img/structure/B12295119.png)
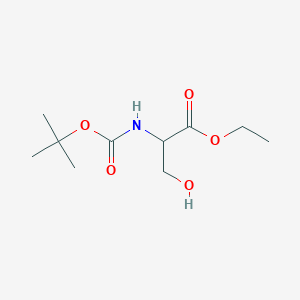
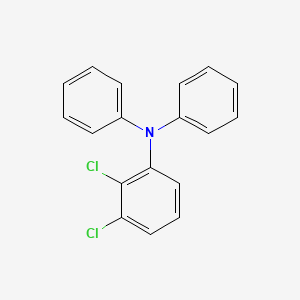
![1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,3-diazinane-2,4-dione](/img/structure/B12295130.png)
